Cys(Npys)-(D-Arg)9

Genome Engineering Protein Delivery TALEN

Standard oligoarginine CPPs lack stable covalent attachment sites, leading to cargo dissociation in vivo. Cys(Npys)-(D-Arg)9 solves this with an N-terminal Npys-activated cysteine for chemoselective disulfide bonding to free thiols on targeting moieties or therapeutics. - **Key differentiator**: Npys group enables single-site conjugation vs. non-specific electrostatic complexation - **Proteolytic stability**: Nine D-arginine residues resist enzymatic degradation, extending half-life - **Validated applications**: Targeted TALEN/Cas9 protein delivery, scFvCD7-9R/siRNA constructs for cell-specific RNAi

Molecular Formula C62H118N40O12S2
Molecular Weight 1680.0 g/mol
Cat. No. B12405686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys(Npys)-(D-Arg)9
Molecular FormulaC62H118N40O12S2
Molecular Weight1680.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]
InChIInChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+/m0/s1
InChIKeyIJZUWTDQAPPMMA-WQTHLOBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cys(Npys)-(D-Arg)9 Overview


Cys(Npys)-(D-Arg)9 is a synthetic cell-penetrating peptide (CPP) consisting of nine D‑arginine residues and an N‑terminal cysteine protected by a 3‑nitro‑2‑pyridinesulfenyl (Npys) group [1]. The D‑arginine backbone confers strong cationic character for electrostatic interaction with cellular membranes and enhances resistance to proteolytic degradation relative to L‑arginine peptides . The Npys moiety provides a selectively activated thiol for rapid, site‑specific disulfide conjugation to cargo molecules bearing free sulfhydryl groups under mild, non‑denaturing conditions [2]. This architecture enables reversible cargo attachment that is cleaved upon exposure to the reducing environment of the cytosol, facilitating intracellular release of the delivered payload [2].

Chemoselective conjugation via Npys-activated cysteine enables covalent cargo linkage
D-arginine backbone supports proteolytic stability for extended research half-life
Defined cell-penetrating peptide for targeted intracellular delivery studies

Cys(Npys)-(D-Arg)9: Key Differentiators


Generic substitution of Cys(Npys)-(D-Arg)9 with unmodified R9, TAT peptide, L‑arginine oligomers, or alternative thiol‑protecting groups results in quantifiable losses in either conjugation fidelity, intracellular payload release, or proteolytic stability. The Npys‑activated thiol reacts selectively with free sulfhydryls to form an asymmetric disulfide bond that is stable in extracellular media but cleaved by cytosolic glutathione, a feature not afforded by non‑thiol linkers or permanently protected cysteine analogs [1]. D‑arginine backbones resist serum and intracellular proteases far more effectively than their L‑arginine counterparts, directly impacting conjugate half‑life and functional delivery window [2]. Furthermore, genetic fusion of CPPs such as TAT to large protein cargoes (e.g., TALENs) often yields insufficient soluble protein for experimentation, whereas post‑translational conjugation using Cys(Npys)-(D-Arg)9 circumvents this production bottleneck [1]. The evidence below quantifies these differentials.

Target compound
Cys(Npys)-(D-Arg)9 – provides a single, site-specific thiol-reactive handle for stable covalent bioconjugation
Potential substitute
Unconjugated D-Arg9 or TAT – rely on non-specific electrostatic complexation; may dissociate and lack covalent anchor
May not support generation of well-defined, covalently linked conjugates required for targeted delivery research

Cys(Npys)-(D-Arg)9 Comparative Evidence


Functional TALEN Protein Delivery

In a head‑to‑head evaluation of TALEN protein delivery systems, conjugation of Cys(Npys)-(D-Arg)9 (R9‑CPP) to purified TALEN proteins yielded CCR5 gene disruption frequencies of approximately 16% in HeLa cells—nearly 3‑fold higher than those achieved by transient transfection of TALEN expression vectors and comparable to the ∼16% disruption reported for TAT‑TALEN fusion proteins [1]. Critically, TAT‑TALEN fusion proteins could not be expressed or purified in yields sufficient for cell‑culture analysis due to low solubility, whereas unmodified TALEN proteins are purified to high yields and then conjugated post‑translationally with R9‑CPP, achieving up to 50% conjugation at 15‑to‑1 peptide‑to‑protein ratios [1]. The disulfide linkage is reversible; TALEN cleavage activity is restored upon addition of 10 mM DTT, confirming that the CPP is released intracellularly under reducing conditions [1].

TALEN protein delivery
Class-level inference
Cys(Npys)-(D-Arg)9: successful covalent delivery of functional TALEN proteins into mammalian cells
Unmodified D-Arg9: non-covalent complexation; not reported to achieve delivery of large protein cargo
Supports covalent protein delivery research; Npys handle critical for stable cargo attachment
In vitro mammalian cell culture; class-level evidence
Genome Engineering Protein Delivery TALEN

T Cell-Targeted siRNA Delivery

A systematic study of arginine‑rich CPP–morpholino oligomer conjugates in human serum and HeLa cell lysates demonstrated that peptides composed of D‑amino acids were completely stable, whereas L‑amino acid CPPs underwent rapid degradation under identical conditions [1]. This class‑level finding applies directly to Cys(Npys)-(D-Arg)9, which employs nine D‑arginine residues, and to its L‑arginine analog Cys(Npys)-(L-Arg)9.

Targeted siRNA delivery
Class-level inference
scFvCD7-9R/siRNA: systemic delivery suppressed HIV-1 replication, maintained CD4+ T cells in humanized mice
Unconjugated D-Arg9/siRNA: lacks targeting ligand conjugation capability, no cell-specific delivery reported
Shows Npys group enables construction of targeted siRNA delivery systems for in vivo gene silencing research
Humanized mouse model (in vivo); class-level evidence
Peptide Stability Serum Stability Protease Resistance

D-Arginine Backbone Proteolytic Stability

Vendor‑supplied characterization data consistently indicate that Cys(Npys)-(D-Arg)9 exhibits cytotoxic effects on microspore cells only at amounts exceeding 1 nmol [1][2]. This provides a conservative upper limit for experimental dosing; below this threshold, the peptide is well‑tolerated in this cell type.

Proteolytic stability
Class-level inference
~2-fold increase in elimination half-life for D-arginine CPP conjugate vs L-arginine counterpart
D-Arg backbone supports extended research exposure windows
Based on related D-arginine CPP studies; class-level inference
Cytotoxicity Microspore Cells Toxicity Threshold

Npys‑Activated Thiol Provides Site‑Specific Disulfide Conjugation Not Achievable with Standard Thiols

The 3‑nitro‑2‑pyridinesulfenyl (Npys) group serves as an activated thiol protecting group that reacts selectively with free sulfhydryl groups on cargo molecules to form asymmetric disulfide bonds under mild conditions [1][2]. This contrasts with unprotected cysteine residues, which can oxidize non‑specifically to form homodimers or mixed disulfides, and with alternative protecting groups (e.g., acetamidomethyl, Acm) that require harsher deprotection conditions incompatible with sensitive biomolecules [2]. The Npys moiety enables one‑step, purification‑free conjugation in aqueous buffer at neutral pH.

Bioconjugation Disulfide Bond Site‑Specific Labeling

Cys(Npys)-(D-Arg)9 Key Applications


Covalent Antibody Conjugation for Targeting

Cys(Npys)-(D-Arg)9 is the CPP of choice for conjugating purified site‑specific nuclease proteins for direct intracellular delivery, as demonstrated by its use in delivering TALEN proteins to achieve ∼16% CCR5 gene disruption in HeLa cells [1]. The reversible disulfide linkage ensures that the CPP is shed in the cytosol, restoring nuclease activity. This method avoids the expression and solubility problems encountered with genetically fused CPP‑nuclease constructs, making it the preferred procurement option for laboratories performing protein‑based genome editing.

Intracellular Genome Editing Protein Delivery

The D‑arginine backbone of Cys(Npys)-(D-Arg)9 provides complete resistance to serum and intracellular proteases, ensuring that siRNA‑CPP conjugates remain intact during circulation and cellular uptake [2]. The Npys‑activated cysteine enables site‑specific attachment of thiol‑modified oligonucleotides, producing homogeneous conjugates suitable for quantitative delivery studies. This combination of stability and conjugation precision makes the peptide a superior carrier relative to L‑arginine CPPs, which are rapidly degraded.

Targeted siRNA In Vivo Silencing

Cys(Npys)-(D-Arg)9 has been successfully employed to conjugate cell‑penetrating activity to single‑chain antibodies (e.g., anti‑CD7 scFv) for targeted siRNA delivery into T cells [3]. The mild conjugation conditions preserve antibody binding function, and the reversible disulfide linker ensures cargo release in the reducing cytosol. Procurement of this pre‑activated CPP eliminates the need for in‑house activation chemistry, streamlining the preparation of antibody‑CPP conjugates.

Application
Selection Property
Validation Focus
Targeted cargo delivery research
Chemoselective conjugation handle (Npys-activated Cys)
Conjugation efficiency and targeting specificity
Genome editing protein delivery studies
Covalent protein cargo retention and intracellular uptake
Intracellular protein function and delivery efficiency
Targeted siRNA silencing research (in vivo)
Ligand-directed, cell-type-specific delivery capability
Gene silencing potency and biodistribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cys(Npys)-(D-Arg)9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.